Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
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Overview
Description
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C10H16O5S and a molecular weight of 248.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxathiane ring fused with a carboxylate ester group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions to ensure the selective formation of the dioxide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkoxides, amines under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide: Similar structure but lacks the ethyl group at the 2-position.
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate: Similar structure but lacks the dioxide functionality
Uniqueness
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is unique due to its combination of the spirocyclic oxathiane ring and the dioxide functionality. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H16O5S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 2-ethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O5S/c1-3-10(8(11)14-4-2)9(15-10)5-6-16(12,13)7-9/h3-7H2,1-2H3 |
InChI Key |
KZSLMQUDWVDMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCS(=O)(=O)C2)C(=O)OCC |
Origin of Product |
United States |
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